molecular formula C12H10OS2 B1141622 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one CAS No. 113544-20-0

2-Benzylidene-5-(methylthio)thiophen-3(2H)-one

Cat. No. B1141622
CAS RN: 113544-20-0
M. Wt: 234.3372
InChI Key:
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Description

2-Benzylidene-5-(methylthio)thiophen-3(2H)-one, also known as BMTE, is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a drug candidate. BMTE is a member of the thiochromanone family and has a characteristic thiochromanone scaffold, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is not fully understood. However, it is believed that 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one exerts its pharmacological effects by interacting with various cellular targets. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. Additionally, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been reported to exhibit various biochemical and physiological effects. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been reported to exhibit anti-bacterial activity by disrupting bacterial cell membranes.

Advantages and Limitations for Lab Experiments

2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has several advantages for lab experiments. It is easy to synthesize and purify, making it a suitable candidate for further research. Additionally, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one exhibits potent pharmacological activity against various targets, making it a promising drug candidate. However, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain applications. Furthermore, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one research. One potential area of research is the development of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one derivatives with improved pharmacokinetic properties. Additionally, the mechanism of action of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one should be further elucidated to better understand its pharmacological effects. Furthermore, the potential of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one as a drug candidate for various diseases, such as cancer and inflammation, should be explored in more detail. Finally, the development of novel drug delivery systems for 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one may improve its solubility and bioavailability, making it a more suitable candidate for clinical use.
Conclusion:
In conclusion, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is a promising compound that has gained significant attention in scientific research due to its potential as a drug candidate. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one exhibits potent pharmacological activity against various targets, including cancer cells, pro-inflammatory cytokines, and bacterial strains. However, further research is needed to fully understand the mechanism of action and pharmacokinetic properties of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one. Overall, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has significant potential as a drug candidate for various diseases, and its development should be further explored in future research.

Synthesis Methods

The synthesis method of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the thiochromanone scaffold. The final step involves the introduction of a methylthio group at the 5th position of the thiophene ring. The synthesis of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been optimized to produce high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been studied extensively for its potential as a drug candidate. It has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one also exhibits anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(2E)-2-benzylidene-5-methylsulfanylthiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS2/c1-14-12-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-8H,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFAGGXMBJSCHU-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=O)C(=CC2=CC=CC=C2)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC(=O)/C(=C\C2=CC=CC=C2)/S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylidene-5-(methylthio)thiophen-3(2H)-one

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